1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid
Overview
Description
1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 . It is a solid substance at room temperature .
Molecular Structure Analysis
The compound’s molecular structure can be represented by the SMILES stringOC(C1=NNC2=C1CCCCC2)=O
. This indicates that the molecule contains a pyrazole ring fused with a cycloheptane ring, with a carboxylic acid group attached . Physical and Chemical Properties Analysis
This compound has a boiling point of approximately 441.2±45.0°C at 760 mmHg . It is a solid at room temperature .Scientific Research Applications
Functionalization Reactions
1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid and its derivatives have been studied extensively in the field of functionalization reactions. These reactions involve the transformation of the acid into various other compounds. For example, 1H-pyrazole-3-carboxylic acid has been converted into 1H-pyrazole-3-carboxamide and 3H-imidazo[4,5-b] pyridine derivatives through reactions with different nucleophiles. These transformations are pivotal in the synthesis of various biologically active compounds (Yıldırım, Kandemirli, & Demir, 2005).
Synthesis of Heterocyclic Compounds
Another significant application is in the synthesis of diverse heterocyclic compounds. Researchers have explored the behavior of aminoazole-4-carboxylic acids towards electrophiles, leading to the creation of novel heterocyclic structures. This is crucial for developing new drugs and materials with unique properties (Tanaka, Suzuki, Maeno, & Mitsuhashi, 1986).
Synthesis of Condensed Pyrazoles
This compound derivatives have been used in the synthesis of condensed pyrazoles, which are important in pharmaceutical chemistry. These compounds have been created using cross-coupling reactions, demonstrating their potential in the development of new therapeutic agents (Arbačiauskienė, Vilkauskaitė, Šačkus, & Holzer, 2011).
Coordination Polymers
The compound has also been utilized in the construction of coordination polymers. These polymers are significant in materials science for their potential applications in catalysis, gas storage, and separation processes. The versatility of pyrazole-carboxylic acids in forming various coordination architectures underscores their importance in inorganic chemistry and material science (Cheng et al., 2017).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These suggest that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may be harmful if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)8-6-4-2-1-3-5-7(6)10-11-8/h1-5H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNLJMOKEMQHAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349606 | |
Record name | 2,4,5,6,7,8-Hexahydro-cycloheptapyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856256-63-8 | |
Record name | 2,4,5,6,7,8-Hexahydro-cycloheptapyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.